molecular formula C25H29N3O6 B15062440 tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate

tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate

Cat. No.: B15062440
M. Wt: 467.5 g/mol
InChI Key: MJUUZWFJCUOFIJ-LJQANCHMSA-N
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Description

tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the nitrobenzylidene group, and the addition of the methoxycarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the nitro group may yield different nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its behavior under different chemical conditions.

Biology

In biology, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological molecules, its effects on cellular processes, and its potential as a lead compound for drug development.

Medicine

In medicine, researchers may explore the compound’s potential therapeutic applications. This could include studying its effects on specific biological targets, its pharmacokinetics, and its potential as a treatment for various diseases.

Industry

In industry, this compound may be used in the development of new materials, catalysts, or other industrial products. Its unique chemical properties make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate involves its interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, or gene expression. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate include other piperidine derivatives, nitrobenzylidene compounds, and methoxycarbonyl-containing molecules. Examples include:

  • 4-(2-nitrobenzylidene)piperidine-1-carboxylate
  • tert-butyl 4-(4-nitrobenzylidene)piperidine-1-carboxylate
  • 3-(methoxycarbonyl)-2-nitrobenzylidene derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

tert-butyl (3S)-3-[4-[(3-methoxycarbonyl-2-nitrophenyl)methylideneamino]phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C25H29N3O6/c1-25(2,3)34-24(30)27-14-6-8-19(16-27)17-10-12-20(13-11-17)26-15-18-7-5-9-21(23(29)33-4)22(18)28(31)32/h5,7,9-13,15,19H,6,8,14,16H2,1-4H3/t19-/m1/s1

InChI Key

MJUUZWFJCUOFIJ-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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